1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one
Description
1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a chlorinated arylpropanone derivative featuring a trifluoromethylthio (-SCF₃) substituent and an amino (-NH₂) group on the phenyl ring. Its molecular formula is C₁₀H₉ClF₃NOS (molar mass: 283.7 g/mol) .
Properties
CAS No. |
1803805-63-1 |
|---|---|
Molecular Formula |
C10H9ClF3NOS |
Molecular Weight |
283.70 g/mol |
IUPAC Name |
1-[2-amino-4-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NOS/c1-5(11)9(16)7-3-2-6(4-8(7)15)17-10(12,13)14/h2-5H,15H2,1H3 |
InChI Key |
ATRCTCNMKPXCDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)SC(F)(F)F)N)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Trifluoromethylthio Group:
Chloropropanone Formation: The final step involves the chlorination of a propanone derivative to introduce the chloropropanone moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the chloropropanone moiety to a corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxyl or alkoxy groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one exerts its effects is complex and involves multiple molecular targets and pathways. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets . The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function . The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins .
Comparison with Similar Compounds
Positional Isomers: 1-(3-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one
A positional isomer, 1-(3-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one, shares the same molecular formula but differs in the amino group’s position (3-amino vs. 2-amino) . Key differences include:
- For example, ortho-substituted amines in arylpropanones often exhibit reduced metabolic stability but enhanced target affinity due to restricted rotation .
| Property | Target Compound (2-Amino) | 3-Amino Isomer |
|---|---|---|
| Substituent Position | 2-Amino, 4-SCF₃ | 3-Amino, 4-SCF₃ |
| Molecular Weight | 283.7 g/mol | 283.7 g/mol |
| Predicted LogP* | ~2.5 (higher lipophilicity) | ~2.3 |
| Potential Bioactivity | Antimicrobial (inferred) | Unreported |
*Estimated using fragment-based methods.
Heterocyclic Analogs: Thiophene-Containing Propanones
3-Chloro-1-(thiophen-2-yl)propan-1-one () replaces the substituted phenyl ring with a thiophene moiety. Key distinctions:
- Electronic Structure : Thiophene’s aromaticity and sulfur atom contribute to π-electron delocalization, enhancing electrophilic reactivity compared to the phenyl group.
- Biological Activity: Thiophene derivatives are known for antimicrobial properties, but the absence of -SCF₃ and amino groups in this analog may reduce potency against resistant strains .
Antimicrobial Chalcone Derivatives
Chalcones like 1-(3-bromo-5-chloro-2-hydroxyphenyl)-3-(2-amino-4-(4-chlorophenyl)thiazol-5-yl)-2-propen-1-one () share a propanone backbone but feature α,β-unsaturated ketones. Comparisons include:
- Mechanism : Chalcones inhibit microbial enzymes via Michael addition (α,β-unsaturation), whereas the target compound’s activity may rely on halogen and -SCF₃ interactions.
- Activity: Chalcone 3n showed antifungal activity against Aspergillus niger equivalent to standards . The target compound’s trifluoromethylthio group, known for enhancing lipophilicity and membrane penetration, may offer broader-spectrum activity.
Pyridine-Based Derivatives
2-Amino-4-(substituted phenyl)pyridine derivatives () exhibit antimicrobial activity but differ in core structure:
- Polarity: Pyridine’s nitrogen increases polarity, reducing cell permeability compared to the phenylpropanone scaffold.
- Substituent Effects : Chloro and nitro groups in these derivatives enhance activity against Gram-positive bacteria, suggesting that similar substituents in the target compound could amplify its efficacy .
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